molecular formula C7H6Br2FN B1370708 4,6-Dibromo-3-fluoro-2-methylaniline CAS No. 1000576-24-8

4,6-Dibromo-3-fluoro-2-methylaniline

Cat. No.: B1370708
CAS No.: 1000576-24-8
M. Wt: 282.94 g/mol
InChI Key: UUASIFHVSSSHAB-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-fluoro-2-methylaniline is an organic compound with the molecular formula C7H6Br2FN It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-3-fluoro-2-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Reduction: Conversion of the nitro group to an amine group.

    Halogenation: Introduction of bromine and fluorine atoms to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These processes often include:

    Controlled temperature and pressure: To maintain reaction efficiency and safety.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-fluoro-2-methylaniline can undergo various chemical reactions, including:

    Substitution reactions: Where one or more substituents on the benzene ring are replaced by other groups.

    Oxidation and reduction reactions: Involving changes in the oxidation state of the compound.

    Coupling reactions: Such as Suzuki-Miyaura coupling, where the compound is used to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution reactions: Often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron or aluminum chloride.

    Oxidation reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction reactions: Typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Utilize palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4,6-Dibromo-3-fluoro-2-methylaniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-fluoro-2-methylaniline involves its interaction with molecular targets and pathways within biological systems. The compound’s halogenated structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-fluoroaniline
  • 2,6-Dibromo-4-methylaniline
  • 5-Bromo-4-fluoro-2-methylaniline

Uniqueness

4,6-Dibromo-3-fluoro-2-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.

Properties

IUPAC Name

4,6-dibromo-3-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUASIFHVSSSHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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